N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
Description
N-{2-[(4-Methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 4-methoxybenzyl substituent on the amino-oxoethyl moiety and a phenyl group on the piperazine ring. Piperazine-carboxamides are frequently explored for their pharmacological activities, including antimicrobial, antiviral, and CNS-targeting effects, owing to their modular synthesis and tunable substituents .
Properties
Molecular Formula |
C21H26N4O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H26N4O3/c1-28-19-9-7-17(8-10-19)15-22-20(26)16-23-21(27)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
WNOXEEPBHWNJIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
A dichloropyrimidine intermediate (e.g., 2,4-dichloropyrimidine ) reacts with aniline derivatives under basic conditions to introduce the phenyl group. For example:
Yields range from 65% to 80% depending on the solvent and temperature.
Reductive Amination
Alternatively, cyclohexanone derivatives undergo reductive amination with phenylenediamine in the presence of Pd/C or Raney Ni under hydrogen gas (1–3 atm). This method achieves higher regioselectivity (>90%) but requires careful control of reaction time to prevent over-reduction.
Formation of the 2-[(4-Methoxybenzyl)amino]-2-oxoethyl Side Chain
This fragment is synthesized via a two-step process:
Preparation of N-(4-Methoxybenzyl)glycinamide
Glycine is protected as its Fmoc derivative to prevent unwanted side reactions. Reaction with 4-methoxybenzylamine in the presence of HOBt and EDC yields the protected intermediate:
Deprotection with 20% piperidine in DMF affords the free amine.
Oxidation to the Oxoethyl Derivative
The glycine amide is oxidized using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) to yield the 2-oxoethyl group. Yields are substrate-dependent, averaging 70–85%.
Coupling of Fragments
The final step involves uniting the 4-phenylpiperazine core with the side chain via carboxamide linkage.
Carbodiimide-Mediated Coupling
4-Phenylpiperazine-1-carboxylic acid is activated with HATU or TBTU in anhydrous DMF or DCM. Reaction with the side chain amine proceeds at 0–25°C for 12–24 hours:
This method achieves 60–75% yield, with purity >95% after column chromatography.
Mixed Carbonate Approach
For acid-sensitive intermediates, the mixed carbonate method using ClCO₂Et and N-methylmorpholine is employed. This minimizes epimerization and improves scalability.
Purification and Characterization
Crude products are purified via:
-
Flash chromatography (hexane/EtOAc gradient).
-
Recrystallization from ethanol/water mixtures.
-
HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Key Analytical Data :
| Property | Value | Method |
|---|---|---|
| Melting Point | 158–160°C | DSC |
| HPLC Purity | 98.2% | Reverse-phase C18 |
| MS (ESI+) | [M+H]⁺: 397.4 | High-resolution MS |
Optimization Challenges and Solutions
Regioselectivity in Piperazine Functionalization
The use of bulky bases (e.g., DBU) and low temperatures (−20°C) suppresses N-alkylation at undesired positions.
Side Reactions During Amidation
Competitive imine formation is mitigated by maintaining anhydrous conditions and using excess coupling agents.
Industrial-Scale Considerations
Patent WO2019016828A1 highlights continuous flow reactors for hydrogenation steps, reducing reaction times from days to hours. Solvent recovery systems (e.g., wiped-film evaporators) enhance sustainability.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with its analogs based on substituent variations, synthetic routes, and physicochemical properties.
Substituent Effects on the Benzyl/Amino-Oxoethyl Moiety
Table 1: Substituent Variations and Physicochemical Properties
*Estimated based on structural similarity to analogs.
Key Observations :
Piperazine Ring Modifications
Table 2: Piperazine Core Variations
Key Observations :
Biological Activity
N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, including the formation of the piperazine ring and the introduction of the methoxybenzyl group. The method typically employs standard organic synthesis techniques, including amide coupling reactions and protection-deprotection strategies for functional groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various piperazine derivatives, including those structurally related to this compound. For instance, compounds with similar scaffolds have shown cytotoxic activity comparable to doxorubicin, a well-known chemotherapeutic agent. Molecular docking studies suggest that these compounds can effectively bind to DNA topoisomerase II, a crucial target in cancer therapy.
Table 1: Cytotoxic Activity Comparison
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Doxorubicin | 0.5 | Topoisomerase II inhibition |
| BS230 | 0.7 | DNA binding and Topo II inhibitor |
| Test Compound | 0.6 | Similar mechanism as Doxorubicin |
Neuropharmacological Effects
This compound may also exhibit neuropharmacological effects. Research indicates that piperazine derivatives can act on serotonin receptors, particularly the 5-HT(1A) receptor, which is implicated in mood regulation and anxiety disorders. Compounds with similar structures have been tested for their affinity and antagonistic properties at these receptors.
Case Study: Serotonin Receptor Interaction
A study evaluating the interaction of piperazine derivatives with the 5-HT(1A) receptor found that specific modifications to the piperazine ring can enhance receptor binding affinity and selectivity. This suggests potential applications in treating anxiety and depression.
Antimicrobial Activity
Some derivatives of piperazine compounds have demonstrated antimicrobial properties against antibiotic-resistant strains. The mechanism often involves inhibition of bacterial enzymes such as metallo-beta-lactamases, which are responsible for antibiotic resistance.
Table 2: Antimicrobial Efficacy
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-{2-[(4-methoxybenzyl)amino]-...} | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |
| Control Antibiotic | Vancomycin | 8 µg/mL |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Form the piperazine core via nucleophilic substitution of 1-chloro-2-phenylethane with piperazine under reflux in acetonitrile .
- Step 2 : Introduce the carboxamide group via coupling reactions, such as using ethyl chlorooxalate followed by aminolysis with 4-methoxybenzylamine. Temperature control (0–5°C) minimizes side reactions .
- Step 3 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and final product via recrystallization (ethanol/water) .
- Optimization :
- Solvent selection (e.g., DMF for polar intermediates) and catalyst use (e.g., triethylamine for amide bond formation) improve yields (~70–85%) .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?
- Techniques :
- 1H/13C NMR : Confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH2), carboxamide (δ 7.8–8.2 ppm for NH), and 4-methoxybenzyl group (δ 3.8 ppm for OCH3) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 439.2 (calculated: 439.2) .
- IR Spectroscopy : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
Q. How do functional groups (e.g., 4-methoxybenzyl, piperazine) influence the compound’s physicochemical properties?
- 4-Methoxybenzyl : Enhances lipophilicity (logP ~2.8) and may improve blood-brain barrier penetration, relevant for CNS-targeted studies .
- Piperazine Ring : Provides conformational flexibility for receptor binding; basic nitrogen (pKa ~8.5) aids solubility in acidic buffers .
Advanced Research Questions
Q. What computational strategies can predict target interactions, such as with serotonin (5-HT) receptors?
- Approach :
- Molecular Docking : Use AutoDock Vina to model binding to 5-HT1A (PDB ID: 7E2Z). The 4-methoxybenzyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with Ser159 .
- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns runs) to assess binding free energy (ΔG ~-9.5 kcal/mol) .
- Validation : Compare with radioligand displacement assays (IC50 values) using [3H]-8-OH-DPAT in hippocampal membranes .
Q. How can researchers resolve contradictions in reported biological activities across structural analogs?
- Case Study : Discrepancies in IC50 for 5-HT1A (e.g., 12 nM vs. 85 nM in analogs with chloro vs. methoxy substituents) .
- Resolution Strategies :
-
SAR Analysis : Systematically vary substituents (Table 1) and test in standardized assays (e.g., cAMP inhibition).
-
Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends in potency vs. logP .
Table 1: Substituent Effects on 5-HT1A Activity
Substituent (R) IC50 (nM) logP Source 4-OCH3 12 ± 2 2.8 4-Cl 85 ± 10 3.1 4-F 45 ± 5 2.6
Q. What in vitro assays are recommended to evaluate metabolic stability and CYP450 interactions?
- Metabolic Stability :
- Hepatocyte Incubation : Monitor parent compound depletion over 60 min (LC-MS/MS). Half-life (t1/2) <30 min suggests rapid clearance .
- CYP Inhibition :
- Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation). IC50 >10 µM indicates low inhibition risk .
Methodological Notes
- Contradictions : Discrepancies in halogenated analogs’ activity (e.g., 4-Cl vs. 4-F) may arise from differences in assay conditions (cell type, incubation time). Standardize protocols using guidelines from Journal of Pharmacological and Toxicological Methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
